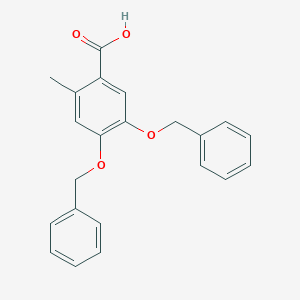

4,5-Bis(benzyloxy)-2-methylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4,5-bis(phenylmethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O4/c1-16-12-20(25-14-17-8-4-2-5-9-17)21(13-19(16)22(23)24)26-15-18-10-6-3-7-11-18/h2-13H,14-15H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWYGJMNFRFOFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70564745 | |

| Record name | 4,5-Bis(benzyloxy)-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127531-39-9 | |

| Record name | 4,5-Bis(benzyloxy)-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

NMR spectrum analysis of 4,5-Bis(benzyloxy)-2-methylbenzoic acid

An In-Depth Technical Guide to the NMR Spectrum Analysis of 4,5-Bis(benzyloxy)-2-methylbenzoic Acid

Foreword: From Structure to Spectrum and Back

In the realm of drug development and materials science, the precise structural elucidation of novel organic molecules is the bedrock upon which all subsequent research is built. An unambiguous assignment of a molecule's constitution is not merely an academic exercise; it is a prerequisite for understanding its biological activity, optimizing its properties, and ensuring intellectual property. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for this purpose in solution-state chemistry.[1]

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive walkthrough of the NMR analysis of 4,5-Bis(benzyloxy)-2-methylbenzoic acid . We will not simply present a solved spectrum. Instead, we will embark on a logical, field-proven journey that begins with predicting the spectral features based on chemical principles, proceeds through meticulous experimental protocol, and culminates in a definitive structural confirmation using a suite of 1D and 2D NMR experiments. This approach mirrors the real-world workflow of a research scientist, emphasizing the causality behind each decision and creating a self-validating analytical system.

The Molecular Blueprint: Predicting the NMR Landscape

Before entering the NMR lab, a seasoned scientist first sketches a theoretical map of the expected spectrum. This predictive analysis, grounded in the fundamental principles of chemical shifts and coupling, transforms the subsequent data acquisition from a passive observation into an active process of hypothesis testing.

Let's first visualize the molecule and assign preliminary numbering to its distinct proton and carbon environments.

Caption: Molecular structure of 4,5-Bis(benzyloxy)-2-methylbenzoic acid.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show five distinct sets of signals.

-

Carboxylic Acid Proton (Hₑ): The acidic proton of the carboxyl group is highly deshielded and is expected to appear far downfield, typically in the 10-13 ppm range.[2][3] Due to hydrogen bonding and potential chemical exchange with trace water in the solvent, this peak is often broad and may not exhibit coupling.[2][3][4]

-

Aromatic Protons (Hᵦ, H꜀, Phenyl):

-

The protons on the central benzoic acid ring (Hᵦ and H꜀) are in different environments. Hᵦ is ortho to the electron-donating benzyloxy group, while H꜀ is ortho to the methyl group. We expect two singlets in the aromatic region (6.5-8.0 ppm), each integrating to 1H.

-

The ten protons of the two benzyl groups (Ph) are also in the aromatic region. While they may appear as a complex multiplet, they are often seen as a broad singlet or a narrow multiplet centered around 7.3-7.5 ppm, integrating to 10H.

-

-

Benzylic Protons (HᏧ): The two CH₂ groups are chemically equivalent due to the free rotation of the benzyl groups. These four protons are adjacent to an oxygen atom and a phenyl ring, placing their signal around 5.0-5.2 ppm.[5] This signal is expected to be a singlet as there are no adjacent protons, integrating to 4H.

-

Methyl Protons (Hₐ): The methyl group is attached to the aromatic ring. Its signal is expected to appear upfield, around 2.3-2.6 ppm.[6] This will be a singlet, integrating to 3H.

| Proton Assignment | Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methyl | Hₐ | 2.3 - 2.6 | Singlet | 3H |

| Aromatic | Hᵦ | 6.8 - 8.0 | Singlet | 1H |

| Aromatic | H꜀ | 6.8 - 8.0 | Singlet | 1H |

| Benzyl Phenyl | Ph | 7.3 - 7.5 | Multiplet | 10H |

| Benzylic CH₂ | HᏧ | 5.0 - 5.2 | Singlet | 4H |

| Carboxylic Acid | Hₑ | 10.0 - 13.0 | Broad Singlet | 1H |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon is the most deshielded, typically appearing between 165-175 ppm.[7][8]

-

Aromatic Carbons: Aromatic carbons generally resonate between 110-160 ppm.[9] We expect to see signals for the six carbons of the central ring, plus signals for the carbons of the two benzyl rings. Due to symmetry in the benzyl groups, we'd expect four signals for these 12 carbons (ipso, ortho, meta, para). The carbons attached to oxygen (C4, C5) will be further downfield within this region.

-

Benzylic Carbon: The CH₂ carbon, bonded to an oxygen, will appear around 70-75 ppm.

-

Methyl Carbon: The methyl carbon attached to the aromatic ring will be the most shielded, appearing upfield around 20-25 ppm.[6]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Methyl (CH₃) | 20 - 25 |

| Benzylic (CH₂) | 70 - 75 |

| Aromatic (C-H & C-C) | 110 - 140 |

| Aromatic (C-O) | 145 - 160 |

| Carbonyl (COOH) | 165 - 175 |

Experimental Design & Protocol

A robust experimental protocol is critical for acquiring high-quality, unambiguous data. This workflow is designed to be self-validating, where each step builds upon the last to confirm the structural hypothesis.

Caption: A validated workflow for NMR-based structural elucidation.

Step-by-Step Sample Preparation Protocol

The quality of the final spectrum is dictated by the quality of the sample preparation. Rushing this stage is a false economy.

-

Material Weighing: Accurately weigh 5-10 mg of 4,5-Bis(benzyloxy)-2-methylbenzoic acid for ¹H NMR, or 20-50 mg for a comprehensive suite of experiments including ¹³C NMR.[10][11] The higher concentration for ¹³C is necessary due to its lower natural abundance and gyromagnetic ratio.[11]

-

Solvent Selection & Dissolution:

-

Rationale: The choice of solvent is critical. For molecules with exchangeable protons like carboxylic acids, a non-protic, aprotic polar solvent is often preferred to observe the -COOH proton. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it will reliably show the carboxylic acid proton.[6][12] Chloroform-d (CDCl₃) can also be used, but the acid proton signal may be broader or, if trace water is present, may exchange and become invisible.[12][13]

-

Procedure: Transfer the weighed solid into a clean, small vial. Add approximately 0.6 mL of the chosen deuterated solvent.[14] Agitate gently to fully dissolve the compound.

-

-

Filtration and Transfer:

-

Rationale: Undissolved particulate matter in the NMR tube will severely degrade the magnetic field homogeneity, leading to broad, distorted peaks that cannot be corrected by shimming.[11][15]

-

Procedure: Place a small, tight plug of glass wool or a specialized NMR filter into a Pasteur pipette. Carefully draw the sample solution into the pipette and filter it directly into a high-quality, clean NMR tube.[14][15]

-

-

Final Checks: Cap the NMR tube securely to prevent solvent evaporation. Wipe the outside of the tube clean with a lint-free tissue dampened with isopropanol or acetone before inserting it into the spectrometer.[11]

Advanced Analysis: Assembling the Puzzle with 2D NMR

While 1D NMR provides the fundamental pieces, 2D NMR spectroscopy reveals how they connect. For a molecule of this complexity, 2D experiments are not a luxury; they are essential for unambiguous assignment.[1][16][17]

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[16] In this molecule, COSY is less critical for the central ring due to the lack of adjacent protons, but it would be invaluable for confirming couplings within the benzyl phenyl rings if their signals were resolved.

-

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This is a cornerstone experiment that maps each proton directly to the carbon it is attached to.[16][18] It provides a direct link between the ¹H and ¹³C spectra. For our molecule, it will definitively connect:

-

The methyl proton signal (Hₐ) to the methyl carbon.

-

The aromatic proton signals (Hᵦ, H꜀) to their respective carbons.

-

The benzylic proton signal (HᏧ) to the benzylic carbon.

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are separated by 2-3 bonds.[16][18] This is the key to assembling the molecular skeleton. Key expected correlations that would confirm the substitution pattern include:

-

From the methyl protons (Hₐ) to the aromatic carbons C1, C2, and C3.

-

From the benzylic protons (HᏧ) to the aromatic carbons C4 and C5, as well as the ipso-carbon of the benzyl ring.

-

From the aromatic proton Hᵦ to carbons C1, C2, and C4.

-

Caption: Key expected HMBC correlations for structural confirmation.

Conclusion: A Self-Validating System

By following this comprehensive workflow—predicting the spectrum, executing a meticulous experimental protocol, and leveraging the power of 2D correlation spectroscopy—a researcher can move beyond simple data collection to achieve a state of analytical certainty. The predicted ¹H and ¹³C chemical shifts provide the initial hypothesis. The 1D spectra offer the first layer of evidence. The HSQC experiment provides the direct proton-carbon linkages, and the HMBC spectrum serves as the final arbiter, piecing together the molecular framework through long-range correlations. This multi-faceted approach constitutes a self-validating system, ensuring the highest degree of confidence in the structural assignment of 4,5-Bis(benzyloxy)-2-methylbenzoic acid, a critical step for any scientist in the field of drug discovery or chemical research.

References

- The Royal Society of Chemistry. (n.d.). ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids.

- Doc Brown's Chemistry. (n.d.). ¹H proton nmr spectrum of benzoic acid.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles.

- ResearchGate. (n.d.). Static ¹³C NMR spectra of 4-hexyloxy benzoic acid.

- ResearchGate. (n.d.). 3,5-Bis(benzyloxy)benzoic acid.

- Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds.

- JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum.

- Reddit. (2017). Why am I not seeing the -COOH peak of this dye when I take NMR?.

- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.

- ACS Publications. (2024). Scaffolded Structure Determination Activities Utilizing 2D NMR Spectroscopy of Simple Organic Molecules. Journal of Chemical Education.

- Science.gov. (n.d.). cosy hsqc hmbc: Topics.

- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.

- University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.

- MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.

- Chemistry LibreTexts. (2023). Interpreting 2-D NMR Spectra.

- PubMed. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Analytical Biochemistry.

- PubMed. (2022). Anomalous ¹H NMR chemical shift behavior of substituted benzoic acid esters.

- AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.

- Chemistry Research Journal. (n.d.). Synthesis and characterization of Benzoic Acid.

- University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.

- University College London. (n.d.). Speciation of substituted benzoic acids in solution. UCL Discovery.

- anachem. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.

- JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids.

- KPU Pressbooks. (n.d.). ¹H NMR Spectra and Interpretation. Organic Chemistry I.

- (n.d.). Carbon-13 chemical shift assignments of derivatives of benzoic acid.

- YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules.

- ResearchGate. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.

- ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum.

- ResearchGate. (2016). Why do I have a carboxylic acid (-OH) peak missing in an NMR spectrum?.

- (n.d.). NMR Sample Preparation.

- (n.d.). Spectroscopy Tutorial: Carboxylic Acids.

- Google Patents. (n.d.). Method for producing 4-hydroxy-2-methylbenzoic acid.

- OpenOChem Learn. (n.d.). Interpreting NMR.

- SpectraBase. (n.d.). Benzyl 4-benzyloxy-3-(2',4'-dibenzyloxy-6'-methylbenzoyloxy)-2-hydroxy-6-methylbenzoate - Optional[¹³C NMR] - Chemical Shifts.

Sources

- 1. anuchem.weebly.com [anuchem.weebly.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 12. reddit.com [reddit.com]

- 13. researchgate.net [researchgate.net]

- 14. sites.bu.edu [sites.bu.edu]

- 15. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 16. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. cosy hsqc hmbc: Topics by Science.gov [science.gov]

An In-depth Technical Guide to 4,5-Dibenzyloxy-2-methylbenzoic Acid (CAS 127531-39-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4,5-Dibenzyloxy-2-methylbenzoic acid (CAS 127531-39-9), a specialized chemical intermediate. Recognizing the limited publicly available data on this specific molecule, this document synthesizes information on its chemical properties, plausible synthetic routes, and the broader context of its chemical class—benzoic acid derivatives—in contemporary drug discovery and development. The insights provided are intended to empower researchers to evaluate its potential as a building block in the synthesis of novel bioactive compounds.

Introduction: The Role of Benzoic Acid Scaffolds in Medicinal Chemistry

Benzoic acid and its derivatives are fundamental scaffolds in the realm of medicinal chemistry, forming the structural core of a wide array of therapeutic agents.[1][2] Their prevalence stems from their synthetic versatility and their ability to engage in crucial molecular interactions with biological targets.[2] The carboxylic acid moiety can act as a key hydrogen bond donor and acceptor, while the aromatic ring provides a platform for diverse substitutions to modulate pharmacological activity, selectivity, and pharmacokinetic properties.[1]

Historically, benzoic acid derivatives have been instrumental in the development of drugs across various therapeutic areas, including anti-inflammatory agents, diuretics, and antimicrobials.[1][3] In modern drug discovery, they continue to be explored for novel applications, including oncology and infectious diseases, often serving as key intermediates in the synthesis of complex molecules.[1][4][5] 4,5-Dibenzyloxy-2-methylbenzoic acid, with its protected catechol-like functionality and methylated phenyl ring, represents a bespoke building block for creating sophisticated molecular architectures.

Physicochemical Properties of 4,5-Dibenzyloxy-2-methylbenzoic Acid

| Property | Value | Source |

| CAS Number | 127531-39-9 | Internal Database |

| Molecular Formula | C₂₂H₂₀O₄ | Internal Database |

| Molecular Weight | 348.39 g/mol | Internal Database |

| Appearance | Predicted: White to off-white solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Predicted: Soluble in organic solvents like DMSO, DMF, and methanol; sparingly soluble in water. | |

| pKa | Predicted: ~4-5 (for the carboxylic acid) |

Synthesis and Chemical Reactivity

Retrosynthetic Analysis and Proposed Synthetic Pathway

A plausible synthetic route to 4,5-Dibenzyloxy-2-methylbenzoic acid can be envisioned starting from commercially available precursors. A key transformation is the protection of the hydroxyl groups of a dihydroxy-methylbenzoic acid derivative with benzyl groups.

Caption: Proposed synthetic workflow for 4,5-Dibenzyloxy-2-methylbenzoic acid.

Step-by-Step Synthetic Protocol (Hypothetical)

The following protocol is a generalized procedure based on standard Williamson ether synthesis and should be optimized for specific laboratory conditions.

-

Dissolution: Dissolve 4,5-dihydroxy-2-methylbenzoic acid in a suitable polar aprotic solvent such as acetone or DMF.

-

Base Addition: Add a slight excess of a mild base, such as potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl groups.

-

Benzylation: Add benzyl bromide dropwise to the reaction mixture at room temperature. The reaction is typically heated to reflux to ensure complete conversion.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling, filter the reaction mixture to remove the inorganic salts. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Key Chemical Reactivity

The primary reactive sites of 4,5-Dibenzyloxy-2-methylbenzoic acid are the carboxylic acid group and the benzyl ether protecting groups.

-

Carboxylic Acid: This group can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol. These reactions allow for its conjugation to other molecules of interest.

-

Benzyl Ethers: The benzyl groups are robust protecting groups but can be cleaved under specific conditions, most commonly via catalytic hydrogenation (e.g., H₂, Pd/C), to reveal the free catechol moiety. This deprotection step is often crucial in the final stages of synthesizing a target molecule.

Potential Applications in Drug Discovery

The structural features of 4,5-Dibenzyloxy-2-methylbenzoic acid suggest its utility as a precursor to compounds with potential biological activity. Benzoic acid derivatives have been investigated for a wide range of therapeutic applications.[1][3]

Caption: Therapeutic areas of interest for benzoic acid derivatives.

The dibenzyloxy substitution pattern is particularly interesting as it serves as a protected form of a catechol (1,2-dihydroxybenzene) structure. Catechol-containing molecules are known to be involved in various biological processes and are present in many natural products with pharmacological activity. The methyl group on the aromatic ring can also influence the molecule's conformation and interaction with biological targets.

Conclusion

4,5-Dibenzyloxy-2-methylbenzoic acid (CAS 127531-39-9) is a valuable chemical intermediate with potential applications in the synthesis of complex organic molecules for drug discovery. While specific biological data for this compound is limited, its structural features, particularly the protected catechol moiety, make it an attractive starting material for medicinal chemists. This guide provides a foundational understanding of its properties, potential synthesis, and the broader therapeutic context of benzoic acid derivatives, thereby enabling researchers to leverage this compound in their synthetic endeavors.

References

-

Gyrophoric acid. In: Wikipedia. ; 2023. Accessed January 23, 2026. [Link]

- Camacho, J., Bar-Magen, T., & Ochoa-Jiménez, R. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Molecules, 27(18), 5919.

- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu

- Crystal structure of 4-(5-hydroxymethyl-2-methoxyphenoxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online. 2011;67(Pt 7):o1669.

- Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.

- Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.

- Process For Producing 5 Iodo 2 Methylbenzoic Acid. Quick Company; 2362/MUM/2010.

- The Role of Benzoic Acid Derivatives in Modern Drug Discovery. Tejapharm. Published January 15, 2026.

- 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309). NP-MRD.

- Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. European Journal of Medicinal Chemistry. 2015;101:545-555.

- 4-(2-Benzoyloxy-5-methyl-phenoxy)benzoic acid methyl ester. SpectraBase.

- Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. Journal of Medicinal Chemistry. 1997;40(5):657-666.

- A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives.

- 2-methylbenzoic acid patented technology retrieval search results.

- Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Organic Chemistry. 2024;28.

- 4-Methylbenzoic acid. ChemBK.

- VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d)

- Benzoic acid, 4-methyl-. NIST WebBook.

- Showing metabocard for 4-Methylbenzoic acid (HMDB0029635).

- 4-(2-hydroxyethoxy)benzoic acid methyl ester(3204-73-7) 13 c nmr. ChemicalBook.

- 2-Methylbenzoic acid. PubChem.

Sources

An In-depth Technical Guide to the Solubility Profile of 4,5-Bis(benzyloxy)-2-methylbenzoic acid

Introduction

4,5-Bis(benzyloxy)-2-methylbenzoic acid is a complex organic molecule with potential applications in pharmaceutical development and organic synthesis. A thorough understanding of its solubility is paramount for its effective use in these fields, influencing everything from reaction kinetics and purification to formulation and bioavailability. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 4,5-Bis(benzyloxy)-2-methylbenzoic acid. Due to the limited availability of public-domain data on this specific molecule, this document will leverage established principles of physical chemistry and draw parallels from structurally related benzoic acid derivatives to provide a robust framework for its solubility assessment. We will explore the predicted physicochemical properties, outline detailed experimental protocols for solubility determination, and discuss the critical factors influencing its dissolution.

Physicochemical Properties and Predicted Solubility Behavior

The structure of 4,5-Bis(benzyloxy)-2-methylbenzoic acid, with its carboxylic acid group, two bulky, nonpolar benzyloxy groups, and a methyl group on the aromatic ring, suggests a molecule with limited aqueous solubility and a preference for organic solvents.

Key Structural Features Influencing Solubility:

-

Carboxylic Acid Group (-COOH): This functional group is capable of hydrogen bonding and can be ionized to a carboxylate (-COO⁻) at higher pH, which would increase aqueous solubility.

-

Benzyloxy Groups (-OCH₂C₆H₅): These two large, nonpolar groups will dominate the molecule's character, significantly decreasing its affinity for polar solvents like water and increasing its solubility in organic solvents.

-

Methyl Group (-CH₃): This small, nonpolar group will have a minor impact on the overall solubility, slightly increasing its lipophilicity.

-

Aromatic Ring: The benzene ring itself is nonpolar.

Based on these features, it is predicted that 4,5-Bis(benzyloxy)-2-methylbenzoic acid will be poorly soluble in water and other highly polar solvents. Its solubility is expected to be higher in moderately polar to nonpolar organic solvents, particularly those capable of some hydrogen bonding or dipole-dipole interactions.

Table 1: Predicted Physicochemical Properties of 4,5-Bis(benzyloxy)-2-methylbenzoic acid and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted Water Solubility |

| 4,5-Bis(benzyloxy)-2-methylbenzoic acid | C₂₂H₂₀O₄ | 364.40 | High | Very Low |

| Benzoic Acid | C₇H₆O₂ | 122.12 | 1.87 | 3.4 g/L (25 °C) |

| 2-Methylbenzoic Acid | C₈H₈O₂ | 136.15 | 2.46[1] | < 1 mg/mL at 20 °C[1] |

| 4-(Benzyloxy)-2-methylbenzoic acid | C₁₅H₁₄O₃ | 242.27 | Higher than 2-Methylbenzoic acid | Expected to be low |

Note: Predicted values for the target compound are based on its chemical structure and comparison with related molecules. Experimental verification is required.

Experimental Determination of Solubility

A systematic approach is necessary to accurately determine the solubility of 4,5-Bis(benzyloxy)-2-methylbenzoic acid in a range of relevant solvents. The following sections detail the recommended experimental workflow.

Materials and Equipment

-

4,5-Bis(benzyloxy)-2-methylbenzoic acid (high purity)

-

A range of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, dimethylformamide (DMF))[2][3][4]

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector[5][6][7]

-

pH meter

Experimental Workflow: Equilibrium Solubility Method

The equilibrium solubility method is a reliable technique for determining the saturation solubility of a compound. The general workflow is depicted below.

Caption: Workflow for determining the pH-solubility profile.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 2: Hypothetical Solubility Data for 4,5-Bis(benzyloxy)-2-methylbenzoic acid at 25 °C

| Solvent | Dielectric Constant | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water | 80.1 | < 0.1 | < 2.74 x 10⁻⁴ |

| Ethanol | 24.5 | 5 - 10 | 0.014 - 0.027 |

| Methanol | 32.7 | 2 - 5 | 0.005 - 0.014 |

| Acetone | 20.7 | 10 - 20 | 0.027 - 0.055 |

| Ethyl Acetate | 6.0 | > 50 | > 0.137 |

| Dichloromethane | 8.9 | > 50 | > 0.137 |

| Toluene | 2.4 | 1 - 5 | 0.003 - 0.014 |

| DMF | 36.7 | > 50 | > 0.137 |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Safety and Handling

While a specific safety data sheet for 4,5-Bis(benzyloxy)-2-methylbenzoic acid is not readily available, related benzoic acid derivatives are known to cause skin and eye irritation. [8][9]It is therefore prudent to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated area. [10]

Conclusion

This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of 4,5-Bis(benzyloxy)-2-methylbenzoic acid. By leveraging knowledge of its chemical structure and established analytical techniques, researchers and drug development professionals can obtain the critical solubility data necessary for its successful application. The proposed experimental protocols are robust and can be adapted to specific laboratory conditions and analytical capabilities.

References

- Mori, M., Cazzaniga, G., Nava, D., & Pini, E. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.

- Carl ROTH. (n.d.). Safety Data Sheet: 2-Methylbenzoic acid.

- MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.

- Cheméo. (n.d.). Benzoic acid, 2-methyl-, 4-benzyloxyphenyl ester (CAS 306743-69-1).

- CymitQuimica. (n.d.). Safety Data Sheet: 4-(Benzyloxy)-2-methylbenzoic acid.

- ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.

- PubChem. (n.d.). Benzoic acid, 4-(acetyloxy)-.

- Fisher Scientific. (n.d.). Safety Data Sheet: 2-Benzyloxybenzoic acid.

- Google Patents. (n.d.). WO2011021218A2 - Process for the preparation of 4-[3,5-bis(2-hydroxyphenyl)-1h-1,2,4-triazol-1-yl]-benzoic acid and its amine salts.

- Evergreensino Chemical Co.,Ltd. (n.d.). What analytical methods can be used for O - Methylbenzoic Acid?

- PubChem. (n.d.). 2-Methylbenzoic acid.

- ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles.

- ResearchGate. (n.d.). Solubility of Benzoic Acid in Mixed Solvents.

- ResearchGate. (n.d.). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.

- ResearchGate. (n.d.). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen.

Sources

- 1. 2-Methylbenzoic acid | C8H8O2 | CID 8373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. What analytical methods can be used for O - Methylbenzoic Acid? - Blog - Evergreensino [evergreensinochem.com]

- 6. thaiscience.info [thaiscience.info]

- 7. researchgate.net [researchgate.net]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. Benzoic acid, 4-(acetyloxy)- | C9H8O4 | CID 16865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Reactivity of 4,5-Bis(benzyloxy)-2-methylbenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of 4,5-Bis(benzyloxy)-2-methylbenzoic acid, a molecule of significant interest in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. As a polysubstituted aromatic compound, it features several reactive sites: a sterically hindered carboxylic acid, two benzyl ether protecting groups, and an activated aromatic ring. This document will explore the synthetic pathways to this molecule and delve into the nuanced reactivity of each functional group. We will examine the challenges and solutions associated with transformations of the carboxylic acid, predict the regioselectivity of electrophilic aromatic substitution, and detail robust protocols for the cleavage of the benzyl ether protecting groups. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile chemical building block.

Introduction and Molecular Overview

4,5-Bis(benzyloxy)-2-methylbenzoic acid is a derivative of benzoic acid characterized by a dense arrangement of functional groups that impart a unique reactivity profile. The core structure is a benzene ring substituted with a carboxylic acid at C1, a methyl group at C2, and two benzyloxy groups at C4 and C5.

The strategic placement of these groups dictates the molecule's chemical behavior:

-

The carboxylic acid is the primary site for nucleophilic acyl substitution reactions such as esterification and amidation. However, the adjacent methyl group at the ortho position introduces significant steric hindrance, which can impede reactivity and necessitate specialized reaction conditions.

-

The aromatic ring is rendered electron-rich by the strong electron-donating effects of the two benzyloxy groups and the weakly activating methyl group. This high electron density predisposes the ring to electrophilic aromatic substitution. The regiochemical outcome of such reactions is governed by the interplay of the directing effects of all four substituents.

-

The benzyl ethers serve as protecting groups for the phenol functionalities. Their selective removal is a key transformation, enabling the unmasking of the hydroxyl groups at a desired stage in a synthetic sequence.

This guide will systematically dissect the reactivity at each of these sites, providing both theoretical understanding and practical, field-proven protocols.

Synthesis of 4,5-Bis(benzyloxy)-2-methylbenzoic Acid

The most logical synthetic route to the title compound commences with the corresponding dihydroxy derivative, 4,5-dihydroxy-2-methylbenzoic acid. A plausible synthesis of this precursor has been reported in the patent literature.[1] The subsequent key transformation is a double Williamson ether synthesis to install the two benzyl protecting groups.

Proposed Synthetic Pathway

Caption: Proposed synthesis of 4,5-Bis(benzyloxy)-2-methylbenzoic acid.

Experimental Protocol: Benzylation and Hydrolysis

Step 1: Benzylation of 4,5-Dihydroxy-2-methylbenzoic acid

-

To a stirred solution of 4,5-dihydroxy-2-methylbenzoic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 3.0 eq).

-

Add benzyl bromide (2.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude intermediate, which is likely a mixture including the benzyl ester.

Causality: The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction between the phenoxide ions (formed in situ by K₂CO₃) and benzyl bromide. A slight excess of benzyl bromide ensures complete reaction of both hydroxyl groups. It is important to note that under these conditions, the carboxylic acid will also be benzylated to form the benzyl ester.

Step 2: Hydrolysis of the Benzyl Ester

-

Dissolve the crude product from Step 1 in a mixture of ethanol and water.

-

Add sodium hydroxide (NaOH, 2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

-

Acidify the aqueous layer with cold 1M hydrochloric acid (HCl) until a precipitate forms (pH ~2-3).

-

Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford 4,5-Bis(benzyloxy)-2-methylbenzoic acid.

Causality: Basic hydrolysis (saponification) is a standard and efficient method for cleaving the benzyl ester to reveal the desired carboxylic acid. The resulting carboxylate is soluble in the aqueous base, allowing for easy separation from non-polar side products. Acidification then protonates the carboxylate, causing the final product to precipitate.

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile functional handle, yet its reactivity in this specific molecule is tempered by steric hindrance from the ortho-methyl group. This "ortho effect" can significantly slow down reactions at the carbonyl carbon.[2]

Esterification

Standard Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, can be sluggish for sterically hindered substrates.[3][4] While using a large excess of the alcohol can help drive the equilibrium, more robust methods are often required for high yields.[5][6]

Protocol: Carbodiimide-Mediated Esterification

A reliable method for esterifying sterically hindered acids involves activation with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Caption: Esterification via carbodiimide activation.

-

Dissolve 4,5-Bis(benzyloxy)-2-methylbenzoic acid (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add EDC (1.2 eq) portion-wise and stir the reaction at 0 °C for 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel.

Causality: EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. The alcohol then attacks this intermediate in a DMAP-catalyzed step to form the ester. This method avoids the harsh acidic conditions and high temperatures of Fischer esterification and is highly effective for sterically demanding substrates.

Amidation

Direct amidation by heating a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. As with esterification, coupling agents are typically required. For sterically hindered benzoic acids, specialized catalysts have been shown to be effective.[7][8]

Protocol: TiF₄-Catalyzed Direct Amidation

Recent literature has demonstrated that titanium(IV) fluoride (TiF₄) is an effective catalyst for the direct amidation of sterically hindered benzoic acids.[7]

-

To a flask equipped with a Dean-Stark trap and condenser, add 4,5-Bis(benzyloxy)-2-methylbenzoic acid (1.1 eq), the amine (1.0 eq), and TiF₄ (0.1 eq) in toluene.

-

Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap.

-

Continue refluxing for 24 hours or until the reaction is complete as indicated by TLC.

-

Cool the reaction mixture and perform a standard acid-base workup to isolate the amide product.

-

Purify by column chromatography or recrystallization.

Causality: The Lewis acidic TiF₄ is thought to activate the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. The removal of water via the Dean-Stark trap drives the reaction to completion according to Le Châtelier's principle.

Reactivity of the Aromatic Ring: Electrophilic Substitution

The aromatic ring of 4,5-Bis(benzyloxy)-2-methylbenzoic acid is highly activated towards electrophilic attack. To predict the site of substitution, we must consider the directing effects of the existing substituents.[9][10]

-

-OCH₂Ph (benzyloxy) groups at C4 and C5: Strongly activating, ortho-, para-directing.

-

-CH₃ (methyl) group at C2: Weakly activating, ortho-, para-directing.

-

-COOH (carboxylic acid) group at C1: Strongly deactivating, meta-directing.

The two available positions for substitution are C3 and C6. The overall directing effect is a summation of the individual vectors of influence.[11]

-

Attack at C3: This position is ortho to the C4-benzyloxy group and meta to the C5-benzyloxy group and the C1-carboxyl group. It is also ortho to the C2-methyl group.

-

Attack at C6: This position is ortho to the C5-benzyloxy group and the C1-carboxyl group (a disfavored position for an activating group). It is meta to the C4-benzyloxy group and para to the C2-methyl group.

The powerful activating and directing effect of the benzyloxy groups will dominate. The C4-benzyloxy group strongly directs ortho to itself, to C3. The C5-benzyloxy group directs ortho to C6, but also para to C2, which is the same position. However, electrophilic attack ortho to the deactivating carboxyl group at C6 is electronically disfavored. Therefore, substitution is strongly predicted to occur at the C3 position , which is activated by both the C2-methyl and C4-benzyloxy groups and is not significantly hindered.

Protocol: Iodination of the Aromatic Ring

As a representative example of electrophilic aromatic substitution, iodination can be achieved using iodine and an oxidizing agent. A procedure for a related compound, 2-methylbenzoic acid, provides a useful template.[12]

-

Dissolve 4,5-Bis(benzyloxy)-2-methylbenzoic acid (1.0 eq) in glacial acetic acid.

-

Add iodine (I₂, 0.6 eq) and potassium persulfate (K₂S₂O₈, 1.2 eq).

-

Heat the mixture to 80-90 °C for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into an aqueous solution of sodium thiosulfate to quench excess iodine.

-

Extract the product with ethyl acetate, wash with water and brine, and dry over Na₂SO₄.

-

Concentrate the solution and purify the product by column chromatography to yield 3-iodo-4,5-bis(benzyloxy)-2-methylbenzoic acid.

Reactivity of the Benzyl Ether Protecting Groups

The benzyl ethers are robust protecting groups but can be readily cleaved under specific conditions to liberate the free phenols. The two most common methods are catalytic hydrogenation and treatment with strong Lewis acids.

Deprotection via Catalytic Transfer Hydrogenation

This method is exceptionally mild and avoids the use of high-pressure hydrogen gas. A hydrogen donor, such as formic acid or cyclohexene, is used in the presence of a palladium catalyst.[13][14][15]

Caption: Deprotection of benzyl ethers via catalytic transfer hydrogenation.

-

To a solution of 4,5-Bis(benzyloxy)-2-methylbenzoic acid in methanol, add 10% Palladium on carbon (Pd/C, 10 mol%).

-

To this suspension, add formic acid (5-10 eq) dropwise at room temperature.

-

Stir the mixture vigorously at room temperature for 1-4 hours, monitoring by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4,5-dihydroxy-2-methylbenzoic acid.

Causality: The palladium catalyst facilitates the transfer of hydrogen from the donor (formic acid) to the benzyl ether. This results in the hydrogenolysis of the C-O bond, releasing the free phenol and toluene as a byproduct. This method is highly efficient and chemoselective, typically not affecting other functional groups like carboxylic acids or aromatic rings.

Deprotection using Boron Trichloride (BCl₃)

For substrates that are sensitive to reduction (e.g., containing alkenes or alkynes), cleavage with a strong Lewis acid like BCl₃ is an excellent alternative.[16][17]

Protocol: BCl₃-Mediated Debenzylation

-

Dissolve 4,5-Bis(benzyloxy)-2-methylbenzoic acid (1.0 eq) and a cation scavenger such as pentamethylbenzene (3.0 eq) in anhydrous DCM.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Add a 1M solution of BCl₃ in DCM (2.5 eq) dropwise.

-

Stir the reaction at -78 °C for 1-2 hours.

-

Quench the reaction by the slow addition of methanol, followed by water.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.

Causality: The Lewis acidic BCl₃ coordinates to the ether oxygen, weakening the C-O bond and facilitating its cleavage. The pentamethylbenzene acts as a scavenger for the benzyl cation that is formed, preventing it from re-reacting with the aromatic ring (Friedel-Crafts alkylation).[16] This method is highly effective for aryl benzyl ethers and proceeds at very low temperatures, preserving other acid-sensitive functional groups.

Summary and Future Outlook

4,5-Bis(benzyloxy)-2-methylbenzoic acid is a molecule with a rich and predictable reactivity profile. While the ortho-methyl group presents a steric challenge for reactions at the carboxylic acid, modern synthetic methods employing activating agents or specific catalysts can overcome this hurdle to achieve high-yielding esterification and amidation. The electron-rich aromatic ring is primed for electrophilic substitution, with a strong directing preference for the C3 position. Finally, the benzyl ether protecting groups can be selectively and efficiently removed by either catalytic transfer hydrogenation or Lewis acid-mediated cleavage, providing access to the corresponding dihydroxybenzoic acid.

The ability to selectively functionalize the carboxylic acid, the aromatic ring, and the protected hydroxyl groups makes this compound a valuable platform for the synthesis of complex molecules. Its derivatives could find applications as ligands for metal complexes, building blocks for dendrimers and polymers, or as scaffolds in the development of novel pharmaceutical agents. This guide provides the fundamental principles and practical protocols to enable researchers to confidently incorporate this versatile molecule into their synthetic strategies.

References

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

- Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett, 2008(13), 1977-1980.

- Kim, J., Chang, S. (2015). Direct CH Amidation of Benzoic Acids to Introduce meta and para-Amino Groups by Tandem Decarboxylation.

-

Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

- Blog. (2026). What are the products of the esterification reaction of 2 - Methylbenzoic Acid? Retrieved from a reliable chemical supplier's blog.

- Bieg, T., & Szeja, W. (1985).

- University Course Material. (n.d.). Esterification of benzoic acid to methyl benzoate. Retrieved from a university chemistry department website.

-

Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.

-

ResearchGate. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl 3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Retrieved from [Link]

- Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490-491.

- Gunturu, S. K., et al. (2024). TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. RSC Advances, 14, 2845-2850.

- ElAmin, B., Anantharamaiah, G. M., Royer, G. P., & Means, G. E. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(19), 3442-3444.

- ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters.

-

The Organic Chemistry Tutor. (2018, May 8). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. [Link]

-

Tohoku University Repository. (2008). Mild debenzylation of aryl benzyl ether with BCl3 in the presence of pentamethylbenzene as a non-lewis-basic cation scavenger. Retrieved from [Link]

-

Patsnap. (n.d.). 2-methylbenzoic acid patented technology retrieval search results. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Aromatic Reactivity. Retrieved from [Link]

- Chen, J., et al. (2023).

-

Quora. (2017). Is there a correlation between substituents of benzoic acid and it's acidity? Retrieved from [Link]

-

OCW. (2012, April 10). Organic Mechanism Fischer Esterification 004. [Video]. YouTube. [Link]

- Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

-

Study Mind. (n.d.). Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). Retrieved from [Link]

- Reddy, B. V. S., et al. (2019). Direct Amidation of Carboxylic Acids with Nitroarenes. The Journal of Organic Chemistry, 84(21), 14037-14045.

- Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. Retrieved from a scientific letter on their website.

-

Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Retrieved from [Link]

-

PubMed. (2004). Regioselective debenzylation of C-glycosyl compounds by boron trichloride. Retrieved from [Link]

- Quick Company. (n.d.). Process For Producing 5 Iodo 2 Methylbenzoic Acid.

Sources

- 1. 2-methylbenzoic acid patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 2. quora.com [quora.com]

- 3. What are the products of the esterification reaction of 2 - Methylbenzoic Acid? - Blog - Evergreensino [evergreensinochem.com]

- 4. mdpi.com [mdpi.com]

- 5. personal.tcu.edu [personal.tcu.edu]

- 6. youtube.com [youtube.com]

- 7. TiF 4 -catalyzed direct amidation of carboxylic acids and amino acids with amines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01943H [pubs.rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Aromatic Reactivity [www2.chemistry.msu.edu]

- 12. Process For Producing 5 Iodo 2 Methylbenzoic Acid [quickcompany.in]

- 13. Benzyl Ethers [organic-chemistry.org]

- 14. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 15. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 16. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4,5-Bis(benzyloxy)-2-methylbenzoic acid: Structure, Synthesis, and Potential Applications

Abstract: This technical guide provides a comprehensive overview of 4,5-Bis(benzyloxy)-2-methylbenzoic acid, a complex organic molecule with potential applications in pharmaceutical research and development. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from structurally related molecules to predict its properties, outline a plausible synthetic route, and discuss its potential biological activities. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding and a framework for future investigation of this and similar molecules.

Introduction: The Rationale for Investigation

Benzoic acid and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] The strategic substitution on the benzene ring can significantly modulate the molecule's physicochemical properties and biological activity. The subject of this guide, 4,5-Bis(benzyloxy)-2-methylbenzoic acid, presents an intriguing molecular architecture. The presence of two bulky benzyloxy groups at the 4 and 5 positions, combined with a methyl group at the 2-position, suggests a molecule with distinct steric and electronic properties. The benzyloxy groups can serve as protecting groups for hydroxyl functionalities, a common strategy in organic synthesis, but they can also contribute to the molecule's bioactivity through hydrophobic interactions with biological targets.[3] The ortho-methyl group can influence the conformation of the carboxylic acid group, potentially impacting its acidity and binding to receptors.

Predicted Molecular Structure and Physicochemical Properties

The molecular structure of 4,5-Bis(benzyloxy)-2-methylbenzoic acid is characterized by a central benzoic acid core with specific substitutions that are predicted to influence its chemical and physical behavior.

Figure 1: Predicted 2D structure of 4,5-Bis(benzyloxy)-2-methylbenzoic acid.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 4,5-Bis(benzyloxy)-2-methylbenzoic acid based on its structure and data from similar compounds.

| Property | Predicted Value | Rationale/Reference |

| Molecular Formula | C22H20O4 | Based on atom count from the structure. |

| Molecular Weight | 364.40 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for aromatic carboxylic acids. |

| Melting Point | 150-170 °C | Inferred from related substituted benzoic acids. The bulky benzyloxy groups may lead to a higher melting point compared to simpler benzoic acids. |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate); poorly soluble in water. | The large hydrophobic benzyl groups are expected to dominate solubility, making it poorly soluble in aqueous solutions but soluble in organic solvents. |

| pKa | ~4-5 | The carboxylic acid proton's acidity is expected to be in the typical range for benzoic acids, slightly influenced by the electronic effects of the substituents. |

Proposed Synthesis Pathway and Experimental Protocol

A plausible synthetic route to 4,5-Bis(benzyloxy)-2-methylbenzoic acid can be designed starting from a readily available precursor, 4,5-dihydroxy-2-methylbenzoic acid. The synthesis involves the protection of the hydroxyl groups via benzylation.

Figure 2: Proposed synthetic workflow for 4,5-Bis(benzyloxy)-2-methylbenzoic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on standard benzylation procedures for catechols and related phenolic compounds.[4][5]

Materials:

-

4,5-dihydroxy-2-methylbenzoic acid (1 equivalent)

-

Benzyl bromide (2.2 equivalents)

-

Potassium carbonate (K2CO3, 3 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography elution

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4,5-dihydroxy-2-methylbenzoic acid and anhydrous DMF. Stir the mixture until the starting material is fully dissolved.

-

Addition of Base: Add potassium carbonate to the solution and stir the suspension for 15-20 minutes at room temperature. The base will deprotonate the phenolic hydroxyl groups and the carboxylic acid.

-

Benzylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add benzyl bromide dropwise to the stirred suspension. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching and Extraction: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to protonate the carboxylic acid. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. The bicarbonate wash helps to remove any unreacted acidic starting material.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 4,5-Bis(benzyloxy)-2-methylbenzoic acid.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents potential oxidation of the phenolic starting material.

-

Anhydrous DMF: A polar aprotic solvent that is excellent for SN2 reactions like benzylation.

-

Potassium Carbonate: A mild base suitable for deprotonating phenolic hydroxyls without causing significant side reactions. An excess is used to ensure complete deprotonation.

-

Excess Benzyl Bromide: To ensure the complete benzylation of both hydroxyl groups.

-

Aqueous Workup with Acid: The addition of acid is crucial to protonate the carboxylate salt formed during the reaction, allowing for its extraction into the organic phase.

Predicted Spectroscopic Profile

The structural features of 4,5-Bis(benzyloxy)-2-methylbenzoic acid would give rise to a distinct spectroscopic signature. The following are predictions for its ¹H NMR, ¹³C NMR, and IR spectra based on the analysis of similar substituted benzoic acids.[6][7][8][9]

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | broad singlet | 1H | -COOH |

| ~7.5-7.3 | multiplet | 10H | Aromatic protons of benzyl groups |

| ~7.2 | singlet | 1H | Aromatic proton at C6 |

| ~6.9 | singlet | 1H | Aromatic proton at C3 |

| ~5.1 | singlet | 4H | -OCH₂- protons of benzyl groups |

| ~2.4 | singlet | 3H | -CH₃ protons |

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | -COOH |

| ~150-145 | C4, C5 (aromatic carbons attached to oxygen) |

| ~137 | Quaternary aromatic carbons of benzyl groups |

| ~135 | C2 (aromatic carbon attached to methyl group) |

| ~129-127 | Aromatic carbons of benzyl groups |

| ~125 | C1 (aromatic carbon attached to carboxyl group) |

| ~115-110 | C3, C6 (aromatic carbons) |

| ~71 | -OCH₂- carbons of benzyl groups |

| ~20 | -CH₃ carbon |

Predicted IR Spectrum (KBr pellet, cm⁻¹)

| Wavenumber (cm⁻¹) | Assignment |

| 3300-2500 (broad) | O-H stretch of carboxylic acid |

| 3100-3000 | Aromatic C-H stretch |

| 2950-2850 | Aliphatic C-H stretch |

| ~1700 | C=O stretch of carboxylic acid |

| ~1600, ~1450 | Aromatic C=C stretch |

| ~1250, ~1050 | C-O stretch (ether and carboxylic acid) |

Potential Applications in Drug Development

While the specific biological activities of 4,5-Bis(benzyloxy)-2-methylbenzoic acid have not been reported, the structural motifs present in the molecule suggest several potential avenues for its application in drug development.

-

Antimicrobial Agents: Benzoic acid and its derivatives are well-known for their antimicrobial properties.[2] The lipophilic nature of the benzyloxy groups could enhance the molecule's ability to penetrate bacterial cell membranes, potentially leading to improved antimicrobial activity. Substituted benzoic acids have shown activity against various bacteria, including S. pneumoniae and S. aureus.[10]

-

Anti-inflammatory Agents: Some benzoic acid derivatives exhibit anti-inflammatory properties.[11] The specific substitution pattern of 4,5-Bis(benzyloxy)-2-methylbenzoic acid could lead to interactions with inflammatory targets.

-

PPAR Agonists: Benzyloxy-substituted benzoic acid derivatives have been investigated as Peroxisome Proliferator-Activated Receptor (PPAR) agonists, which are targets for metabolic disorders.[12] The structure of the title compound shares features with known PPAR modulators.

-

Intermediate in Organic Synthesis: The molecule can serve as a valuable intermediate in the synthesis of more complex molecules. The benzyloxy groups can be deprotected to reveal hydroxyl groups, which can then be further functionalized. This makes it a useful building block for the synthesis of natural products and their analogs.

Conclusion

4,5-Bis(benzyloxy)-2-methylbenzoic acid represents a molecule of significant interest for which direct experimental data is currently lacking. By drawing upon the extensive knowledge of related benzoic acid derivatives, this technical guide has provided a comprehensive set of predictions regarding its molecular structure, physicochemical properties, and spectroscopic profile. Furthermore, a plausible and detailed synthetic protocol has been outlined to facilitate its preparation in a laboratory setting. The potential applications of this molecule in drug development, particularly in the areas of antimicrobial and anti-inflammatory research, underscore the importance of its future investigation. It is the author's hope that this guide will serve as a valuable resource for researchers and stimulate further experimental work to validate these predictions and unlock the full potential of this intriguing compound.

References

-

(Author, Year). Synthesis and biological activity of N (substituted) benzylidine ortho-amino benzoic acid and N (substituted) benzyl ortho-amino benzoic acid. ResearchGate. [Link]

- (Author, Year). Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.

-

Berziņš, A., Semjonova, A., Actiņš, A., & Salvalaglio, M. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(9), 4823–4836. [Link]

- Nakamura, S., Oyama, K., Kondo, T., & Yoshida, K. (Year). ANALYSIS OF BENZYLATION PRODUCTS OF (+)

- (Author, Year). Process for preparing substituted benzoic acid.

-

Berziņš, A., Semjonova, A., Actiņš, A., & Salvalaglio, M. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. UCL Discovery. [Link]

-

(Author, Year). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. PMC. [Link]

-

(Author, Year). Analysis of Benzylation Products of (+)Catechin. ResearchGate. [Link]

-

(Author, Year). Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity. ResearchGate. [Link]

-

(Author, Year). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]

-

(Author, Year). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. ResearchGate. [Link]

-

(Author, Year). One-Pot Multicomponent Coupling Reaction of Catechols, Benzyl Alcohols/Benzyl Methyl Ethers, and Ammonium Acetate toward Synthesis of Benzoxazoles. PMC. [Link]

-

(Author, Year). Benzylic substitution, benzylation. Organic Chemistry Portal. [Link]

-

(Author, Year). Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. PMC. [Link]

-

(Author, Year). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. [Link]

-

(Author, Year). 3,5-Dihydroxybenzoic acid. Organic Syntheses. [Link]

-

(Author, Year). Carboxylic acid synthesis by oxidation of benzylic positions. Organic Chemistry Portal. [Link]

- (Author, Year). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic. (Source not provided).

-

(Author, Year). Benzoic Acid Synthesis. YouTube. [Link]

-

(Author, Year). Benzylation of hydroxyl groups by Williamson reaction. Glycoscience Protocols (GlycoPODv2). [Link]

-

(Author, Year). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. ijarsct. [Link]

-

(Author, Year). 2-methylbenzoic acid patented technology retrieval search results. Eureka | Patsnap. [Link]

-

(Author, Year). Benzoic acid. Wikipedia. [Link]

- (Author, Year). Method for producing 4-hydroxy-2-methylbenzoic acid.

-

(Author, Year). Process For Producing 5 Iodo 2 Methylbenzoic Acid. Quick Company. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization - UCL Discovery [discovery.ucl.ac.uk]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Utility of 4,5-Bis(benzyloxy)-2-methylbenzoic Acid in Modern Drug Discovery

In the landscape of contemporary drug discovery, the strategic selection of starting materials and intermediates is paramount to the successful development of novel therapeutics. 4,5-Bis(benzyloxy)-2-methylbenzoic acid emerges as a highly valuable, yet often overlooked, scaffold. Its true potential lies not in its inherent biological activity, but in its role as a sophisticated building block, a precursor to a diverse array of bioactive molecules. The presence of benzyl-protected hydroxyl groups offers a stable and versatile platform for chemical modification, allowing for the late-stage introduction of functionalities crucial for target engagement and pharmacokinetic optimization.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 4,5-Bis(benzyloxy)-2-methylbenzoic acid. We will delve into its synthetic accessibility, its deprotection to the bioactive catechol core, and its derivatization into novel chemical entities with therapeutic potential. The protocols and insights provided herein are grounded in established chemical principles and inspired by the rich pharmacology of related substituted benzoic acids.

The Core Concept: A Protected Precursor to Bioactive Catechols

The fundamental utility of 4,5-Bis(benzyloxy)-2-methylbenzoic acid stems from its relationship to 4,5-dihydroxy-2-methylbenzoic acid, a derivative of protocatechuic acid (3,4-dihydroxybenzoic acid). Protocatechuic acid and its analogues are well-documented for a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[1][2][3] The catechol moiety (the two adjacent hydroxyl groups) is often critical for these biological actions, playing a key role in binding to biological targets and in redox cycling.

However, the very reactivity that makes the catechol group pharmacologically interesting also presents synthetic challenges. These hydroxyl groups can be sensitive to oxidation and can interfere with many standard chemical transformations. The benzyl ether protecting groups on 4,5-Bis(benzyloxy)-2-methylbenzoic acid elegantly circumvent these issues. They are robust enough to withstand a variety of reaction conditions, yet can be cleanly removed under specific, mild conditions to unmask the bioactive catechol core at a desired stage in a synthetic sequence.

Part 1: Synthesis and Deprotection Protocols

Protocol 1.1: Synthesis of 4,5-Bis(benzyloxy)-2-methylbenzoic acid

The synthesis of the title compound can be achieved from commercially available starting materials. A common route involves the benzylation of 4,5-dihydroxy-2-methylbenzoic acid.

Materials:

-

4,5-dihydroxy-2-methylbenzoic acid

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4,5-dihydroxy-2-methylbenzoic acid (1 equivalent) in DMF, add potassium carbonate (2.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (2.2 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4,5-Bis(benzyloxy)-2-methylbenzoic acid.

Protocol 1.2: Deprotection to 4,5-Dihydroxy-2-methylbenzoic acid

The removal of the benzyl protecting groups is a critical step to unmask the bioactive catechol. Catalytic hydrogenation is the most common and efficient method.

Materials:

-

4,5-Bis(benzyloxy)-2-methylbenzoic acid

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve 4,5-Bis(benzyloxy)-2-methylbenzoic acid (1 equivalent) in methanol or ethanol in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield 4,5-dihydroxy-2-methylbenzoic acid.

Part 2: Application in the Discovery of Novel Therapeutics

The true value of 4,5-Bis(benzyloxy)-2-methylbenzoic acid is realized in its derivatization to create libraries of novel compounds for screening against various disease targets. The carboxylic acid and the aromatic ring provide two key points for chemical modification.

Application Area 1: Anticancer Drug Discovery

Benzoic acid derivatives have shown significant promise as anticancer agents.[4] For instance, certain trimethoxyphenoxy benzoic acid derivatives have been shown to induce apoptosis and cell-cycle arrest in breast cancer cell lines.[5] The 4,5-dihydroxy-2-methylbenzoic acid core can be used to synthesize analogues with potential anticancer activity.

Workflow for Anticancer Drug Discovery:

Figure 1: Workflow for generating and screening a library of catechol amides for anticancer activity.

Protocol 2.1: Synthesis of an Amide Library

-

Amide Coupling: Couple 4,5-Bis(benzyloxy)-2-methylbenzoic acid with a diverse library of primary and secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt, EDC). This creates a library of protected amide derivatives.

-

Deprotection: Subject the protected amide library to catalytic hydrogenation as described in Protocol 1.2 to yield the final library of 4,5-dihydroxy-2-methylbenzamides.

-

Screening: Screen the library for cytotoxicity against various cancer cell lines (e.g., MCF-7, MDA-MB-468) using assays such as the MTT assay.[4]

-

Hit Follow-up: Promising "hits" can be further evaluated for their mechanism of action, including their ability to induce apoptosis and cell cycle arrest.

Application Area 2: Neuroprotective Agents for Parkinson's Disease

Derivatives of benzothiazole containing a benzyloxy-hydroxyphenyl moiety have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), a key target in the treatment of Parkinson's disease.[6][7] The 4,5-dihydroxy-2-methylbenzoic acid scaffold can be used to create novel MAO-B inhibitors.

Table 1: Properties of a Representative MAO-B Inhibitor

| Compound | Target | IC₅₀ | Key Structural Features | Reference |

| 3h | MAO-B | 0.062 µM | 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole | [6] |

Protocol 2.2: Synthesis of Benzothiazole Derivatives

-

Amide Formation: Convert 4,5-Bis(benzyloxy)-2-methylbenzoic acid to the corresponding acid chloride using thionyl chloride or oxalyl chloride.

-

Condensation: React the acid chloride with 2-aminothiophenol to form the benzothiazole ring system.

-

Deprotection and Derivatization: Selectively deprotect one of the benzyl groups to reveal a free hydroxyl group, which is often important for activity. Further derivatization of the other benzyloxy group can be performed to explore structure-activity relationships.

-

MAO-B Inhibition Assay: Screen the synthesized compounds for their ability to inhibit MAO-B activity using a commercially available kit or a published procedure.

Application Area 3: Antitubercular Agents